4-Chloro-2-methylquinazoline 4-Chloro-2-methylquinazoline
Brand Name: Vulcanchem
CAS No.: 6484-24-8
VCID: VC3724193
InChI: InChI=1S/C9H7ClN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3
SMILES: CC1=NC2=CC=CC=C2C(=N1)Cl
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62 g/mol

4-Chloro-2-methylquinazoline

CAS No.: 6484-24-8

Cat. No.: VC3724193

Molecular Formula: C9H7ClN2

Molecular Weight: 178.62 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-methylquinazoline - 6484-24-8

Specification

CAS No. 6484-24-8
Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
IUPAC Name 4-chloro-2-methylquinazoline
Standard InChI InChI=1S/C9H7ClN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3
Standard InChI Key HAAZMOAXEMIBAJ-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2C(=N1)Cl
Canonical SMILES CC1=NC2=CC=CC=C2C(=N1)Cl

Introduction

Chemical Identity and Structure

4-Chloro-2-methylquinazoline is a substituted quinazoline with the chemical formula C9H7ClN2 and a molecular weight of 178.62 g/mol . The compound features a bicyclic structure with a benzene ring fused to a pyrimidine ring, containing nitrogen atoms at positions 1 and 3, a methyl substituent at position 2, and a chlorine atom at position 4.

The compound's structural representation can be described through various chemical notations:

Chemical Identifiers

Identifier TypeValue
Chemical Name4-Chloro-2-methylquinazoline
CAS Registry Number6484-24-8
Molecular FormulaC9H7ClN2
InChIInChI=1/C9H7ClN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3
SMILES NotationCc1nc(Cl)c2ccccc2n1

Physical and Chemical Properties

4-Chloro-2-methylquinazoline possesses distinctive physical and chemical properties that influence its behavior in chemical reactions and determine its appropriate handling protocols.

Physical Properties

The compound exists as a solid at room temperature with a melting point of 86-88°C . This relatively low melting point indicates moderate intermolecular forces in its crystal structure. The compound has a predicted boiling point of 211.2±23.0°C, though this value may vary under different pressure conditions .

PropertyValueSource
Physical StateSolid
Density1.292±0.06 g/cm³ (Predicted)
Melting Point86-88°C
Boiling Point211.2±23.0°C (Predicted)
Flash Point101.3°C
Vapor Pressure0.269 mmHg at 25°C
Refractive Index1.643

Chemical Properties

The chemical reactivity of 4-Chloro-2-methylquinazoline is largely determined by its heterocyclic structure and functional groups. The chlorine at position 4 makes the compound particularly susceptible to nucleophilic substitution reactions, a property often exploited in synthetic applications.

The compound has a predicted pKa value of 1.28±0.30, indicating moderate acidity in solution . This property influences its solubility profile and reactivity under various pH conditions.

Synthesis and Preparation

While the search results don't provide a direct synthesis method specifically for 4-Chloro-2-methylquinazoline, we can infer possible synthetic routes based on general approaches to similar compounds.

Package SizeCatalog NumberPrice (as of 2025)
1 gramANV00241-1G$330.00

Bulk ordering options may also be available for larger quantities, as indicated by the "Request a Bulk Order" option mentioned in search result .

Applications and Uses

While the search results don't provide specific applications for 4-Chloro-2-methylquinazoline, its structural features suggest potential uses in several domains:

Synthetic Intermediates

Chloroquinazolines often serve as versatile intermediates in organic synthesis. The reactive chlorine at position 4 makes 4-Chloro-2-methylquinazoline particularly useful for further functionalization through nucleophilic substitution reactions.

Pharmaceutical Research

Quinazoline derivatives are widely studied in medicinal chemistry for their diverse biological activities. The quinazoline scaffold appears in various pharmaceutical compounds, suggesting that 4-Chloro-2-methylquinazoline might serve as a building block in drug discovery programs.

Related Compounds

Several structurally related compounds appear in the search results, which may provide context for understanding the chemical space around 4-Chloro-2-methylquinazoline:

CompoundRelation to 4-Chloro-2-methylquinazoline
4-ChloroquinazolineLacks the 2-methyl substituent
2-ChloroquinazolineChlorine at position 2 instead of 4
4-HydroxyquinazolineHydroxyl group instead of chlorine at position 4
2-(chloromethyl)-4-methylquinazolineDifferent substitution pattern with chloromethyl at position 2 and methyl at position 4

Understanding these structural analogs may provide insights into the structure-activity relationships and chemical reactivity patterns of 4-Chloro-2-methylquinazoline.

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